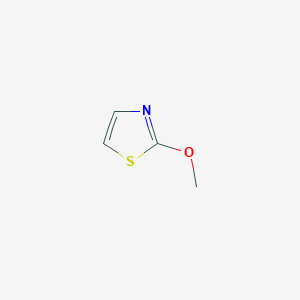
Tris(4-trifluoromethylphenyl)phosphine
Vue d'ensemble
Description
Tris(4-trifluoromethylphenyl)phosphine is a white to light yellow crystal powder . It is a raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The molecular formula of this compound is C21H12F9P . Its molecular weight is 466.28 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
This compound is a ligand suitable for various coupling reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical and Chemical Properties Analysis
This compound is insoluble in water . It has a boiling point of 382.8±42.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique
High Voltage Li-ion Batteries : Tris(pentafluorophenyl)phosphine (TPFPP) improves the cycling performance of high voltage (~5 V) lithium-ion batteries. This phosphine additive helps form a protective film on battery components, enhancing cell cycling performance (Xu et al., 2012).
Biochemical Systems : Tris(2-carboxyethyl)phosphine and its ester analogues serve as reductants of peptide and protein disulfide bonds. They offer different rates of reactivity and membrane permeability, useful in various biochemical applications (Cline et al., 2004).
Coordination Chemistry and Catalysis : Tris(hydroxymethyl)phosphine, a water-soluble compound, is utilized in coordination chemistry. It has applications in hydrogenation of lignin in pulp and in medicinal drugs. Additionally, it acts as a bleaching agent for pulps (James & Lorenzini, 2010).
Chemical Synthesis : Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine influences the properties of crowded triarylphosphines, such as oxidation potential and UV-Vis absorption, which are significant in chemical synthesis processes (Sasaki et al., 2008).
Catalysis in Aqueous Phase : Amphiphilic phosphines, like Tris[p-(10-phenyldecyl)phenyl]phosphine, show promise in rhodium-catalyzed hydroformylation of higher olefins, displaying superior rates and selectivities (Hanson et al., 1998).
Colorimetric Reagent : Tris(o-hydroxyphenyl)phosphine oxide is a colorimetric reagent for determining ferric iron in solutions, showing stability and a wide range of concentration adherence (Holdoway & Willans, 1958).
Synthesis of Silver Nanoclusters : Tris(4-fluorophenyl)phosphine is used in the synthesis of atomically precise, hydride-rich silver nanoclusters, indicating potential in functionalization and exploration of metal-ligand bonding (Bootharaju et al., 2016).
Electrochemical Properties : Tris(4-trifluoromethylphenyl)phosphine complexes have been synthesized and characterized, showing potential in catalyzing the reduction of protons to molecular H2 (Yan et al., 2020).
Reductive Cleavage of Small-Molecule Disulfides : Tris(3-hydroxypropyl)phosphine is used as a reducing agent for the reductive cleavage of disulfide bonds in various media, demonstrating versatility and stability (McNulty et al., 2015).
Mécanisme D'action
Target of Action
Tris(4-trifluoromethylphenyl)phosphine, also known as Tris(4-(trifluoromethyl)phenyl)phosphine, is an organic phosphine compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactants in these organic reactions.
Mode of Action
As a ligand or catalyst, this compound interacts with its targets by facilitating the reaction process . It can accelerate the reaction rate and increase the yield of the desired product. The exact mode of action can vary depending on the specific reaction it is involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the solvent used, the temperature and pressure of the reaction environment, and the presence of other reactants or catalysts . It is generally used in a dry organic solvent, such as ether or tetrahydrofuran, and the reaction is usually carried out at room temperature .
Safety and Hazards
Tris(4-trifluoromethylphenyl)phosphine causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
tris[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYCJKZSCDFXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928398 | |
| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13406-29-6 | |
| Record name | Phosphine, tris(4-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-trifluoromethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)



![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)



